molecular formula C9H21O3PS2 B14494448 Diethyl [bis(ethylsulfanyl)methyl]phosphonate CAS No. 62999-72-8

Diethyl [bis(ethylsulfanyl)methyl]phosphonate

Cat. No.: B14494448
CAS No.: 62999-72-8
M. Wt: 272.4 g/mol
InChI Key: NBOANCNVCFVWCX-UHFFFAOYSA-N
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Description

Diethyl [bis(ethylsulfanyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two ethylsulfanyl groups and a diethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [bis(ethylsulfanyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method involves the use of ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl [bis(ethylsulfanyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the phosphonate ester to the corresponding phosphine or phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl groups with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, tosylates, or mesylates can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphines and phosphine oxides.

    Substitution: Various substituted phosphonates, depending on the nucleophile used.

Scientific Research Applications

Diethyl [bis(ethylsulfanyl)methyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a targeting moiety for drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, including flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of diethyl [bis(ethylsulfanyl)methyl]phosphonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting enzymes or interfering with cellular processes. For example, its phosphonate group can mimic phosphate groups, allowing it to bind to enzyme active sites and inhibit their activity. Additionally, the ethylsulfanyl groups may interact with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphonate: Lacks the ethylsulfanyl groups, resulting in different chemical properties and reactivity.

    Dimethyl [bis(ethylsulfanyl)methyl]phosphonate: Similar structure but with methyl esters instead of ethyl esters.

    Diethyl [bis(methylsulfanyl)methyl]phosphonate: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.

Uniqueness

Diethyl [bis(ethylsulfanyl)methyl]phosphonate is unique due to the presence of both ethylsulfanyl groups and diethyl ester, which confer distinct chemical properties and reactivity. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

62999-72-8

Molecular Formula

C9H21O3PS2

Molecular Weight

272.4 g/mol

IUPAC Name

1-[bis(ethylsulfanyl)methyl-ethoxyphosphoryl]oxyethane

InChI

InChI=1S/C9H21O3PS2/c1-5-11-13(10,12-6-2)9(14-7-3)15-8-4/h9H,5-8H2,1-4H3

InChI Key

NBOANCNVCFVWCX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(SCC)SCC)OCC

Origin of Product

United States

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